SX-517
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Overview
Description
SX-517 is a dual antagonist of the chemokine receptors CXCR1 and CXCR2, containing boronic acid. It is known for its significant ability to inhibit inflammation by targeting these receptors. The compound has shown promising results in both in vitro and in vivo studies, making it a valuable tool in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SX-517 involves the preparation of 2-[5-(4-fluorophenylcarbamoyl)pyridin-2-ylsulfanylmethyl]phenylboronic acid. The synthetic route typically includes the following steps:
Formation of the pyridine derivative: This involves the reaction of 2-chloropyridine with thiourea to form 2-mercaptopyridine.
Coupling with the phenylboronic acid: The 2-mercaptopyridine is then coupled with 4-fluorophenyl isocyanate to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
SX-517 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: This compound can undergo substitution reactions, particularly at the boronic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule .
Scientific Research Applications
SX-517 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the mechanisms of chemokine receptor antagonism.
Biology: Employed in research on inflammation and immune response due to its ability to inhibit CXCR1 and CXCR2.
Medicine: Investigated for its potential therapeutic applications in treating inflammatory diseases and certain types of cancer.
Industry: Utilized in the development of new anti-inflammatory drugs and treatments
Mechanism of Action
SX-517 exerts its effects by antagonizing the chemokine receptors CXCR1 and CXCR2. These receptors are involved in the activation and recruitment of polymorphonuclear cells through the binding of chemokines such as CXCL1 and CXCL8. By inhibiting these receptors, this compound effectively reduces inflammation and related cellular responses .
Comparison with Similar Compounds
Similar Compounds
AZ10397767: A thiazolopyrimidine-based inhibitor for both CXCR2 and CCR2.
SCH527123: Another CXCR2 antagonist with similar anti-inflammatory properties.
Uniqueness
SX-517 is unique due to its boronic acid moiety, which provides distinct chemical properties and mechanisms of action compared to other CXCR1/2 antagonists. Its noncompetitive inhibition and significant ability to suppress inflammation make it a valuable compound in both research and potential therapeutic applications .
Properties
CAS No. |
1240494-13-6 |
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Molecular Formula |
C19H16BFN2O3S |
Molecular Weight |
382.2 g/mol |
IUPAC Name |
[2-[[5-[(4-fluorophenyl)carbamoyl]pyridin-2-yl]sulfanylmethyl]phenyl]boronic acid |
InChI |
InChI=1S/C19H16BFN2O3S/c21-15-6-8-16(9-7-15)23-19(24)13-5-10-18(22-11-13)27-12-14-3-1-2-4-17(14)20(25)26/h1-11,25-26H,12H2,(H,23,24) |
InChI Key |
VZRIHFZJVIOJBE-UHFFFAOYSA-N |
SMILES |
B(C1=CC=CC=C1CSC2=NC=C(C=C2)C(=O)NC3=CC=C(C=C3)F)(O)O |
Canonical SMILES |
B(C1=CC=CC=C1CSC2=NC=C(C=C2)C(=O)NC3=CC=C(C=C3)F)(O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SX-517; SX 517; SX517. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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